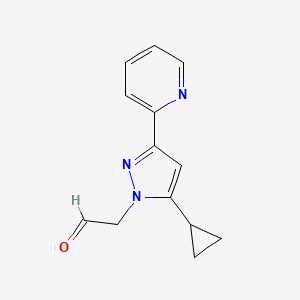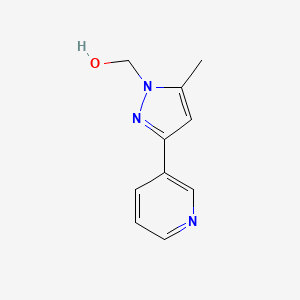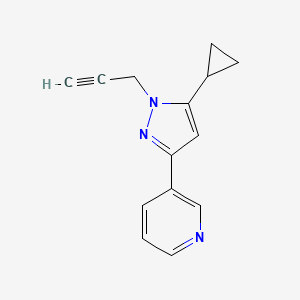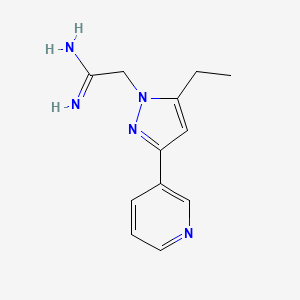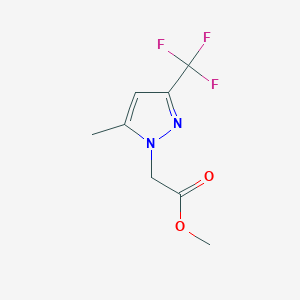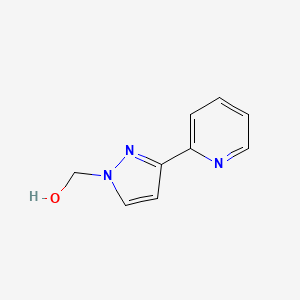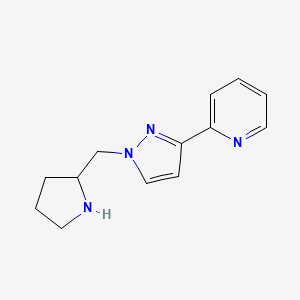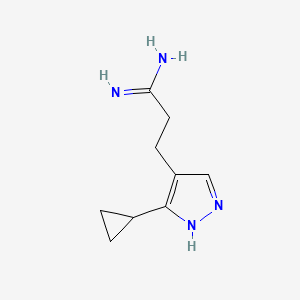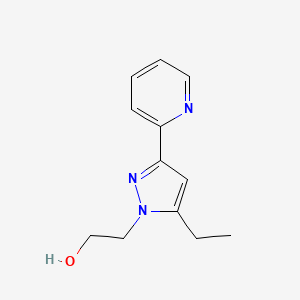
3-cyclobutyl-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-cyclobutyl-1H-pyrazole-4-carbonitrile”, often involves reactions with electrophiles and nitrogen-containing binucleophiles . Aldol condensation and multicomponent condensation reactions (MCRs) are commonly used methods .Molecular Structure Analysis
The molecular structure of “3-cyclobutyl-1H-pyrazole-4-carbonitrile” can be analyzed using various spectroscopic techniques, such as 1H–13C heteronuclear single quantum coherence (HSQC) and heteronuclear multiple-bond correlation (HMBC) spectra .Chemical Reactions Analysis
The reactivity of pyrazole derivatives towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, has been explored . These reactions afford various substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The pyrazole-4-carbonitrile scaffold is a versatile precursor in the synthesis of various heterocyclic compounds. Researchers have utilized it to create a range of substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives . These compounds are synthesized through reactions with 1,2- and 1,3-binucleophiles, which are crucial in heterocyclic chemistry for generating diverse azole-containing systems .
Anticancer Activity
Certain derivatives of pyrazole-4-carbonitrile have shown significant anticancer activity. Synthesized compounds have been tested against estrogen-dependent tumors, exhibiting cytotoxic properties in the nanomolar range against specific types of breast and ovarian tumors . This highlights the potential of these compounds in developing new anticancer therapies.
Biological Applications
Pyrazole derivatives are known for their wide range of biological activities. They exhibit antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and anti-inflammatory properties . Additionally, some derivatives also show potential as antibacterial and anticancer agents, making them valuable in medicinal chemistry.
Green Chemistry and Catalysis
The synthesis of pyrazole-4-carbonitrile derivatives can be achieved through environmentally friendly procedures. One such method involves a one-pot multicomponent reaction using engineered polyvinyl alcohol as a heterogeneous acid catalyst under solvent-free conditions . This approach aligns with the principles of green chemistry, emphasizing sustainability and reduced environmental impact.
Pharmaceutical Applications
Pyrazole-4-carbonitrile derivatives have been used to create compounds with a variety of pharmaceutical applications. These include analgesic, antibacterial, anticonvulsant, antipyretic, antidepressant, antifungal, anti-inflammatory, antimalarial, antimicrobial, antiparasitic, and antitumor activities . The versatility of these compounds makes them a valuable asset in drug development and therapeutic treatments.
Orientations Futures
The future directions for “3-cyclobutyl-1H-pyrazole-4-carbonitrile” could involve further exploration of its synthesis methods, reactivity, and potential biological applications. Given the diverse biological applications of pyrazole derivatives , there may be potential for “3-cyclobutyl-1H-pyrazole-4-carbonitrile” in pharmaceutical research and development.
Propriétés
IUPAC Name |
5-cyclobutyl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-7-5-10-11-8(7)6-2-1-3-6/h5-6H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMSUEKBSCFVFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





